molecular formula C6H12N2O B1440770 3-Amino-4,4-dimethylpyrrolidin-2-one CAS No. 1248826-55-2

3-Amino-4,4-dimethylpyrrolidin-2-one

Cat. No. B1440770
M. Wt: 128.17 g/mol
InChI Key: CDVAQEBLCVPBNY-UHFFFAOYSA-N
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Description

3-Amino-4,4-dimethylpyrrolidin-2-one is a compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-Amino-4,4-dimethylpyrrolidin-2-one consists of a pyrrolidin-2-one ring with two methyl groups attached to the 4th carbon and an amino group attached to the 3rd carbon .

Scientific Research Applications

Photophysical Properties and DNA Binding

Research by Banerjee et al. (2013) explored the photophysical properties of pyridinium-based derivatives, including those related to 3-Amino-4,4-dimethylpyrrolidin-2-one. They investigated the fluorescence response of these compounds in the presence of different nucleotides, suggesting their potential as spectroscopic probes for studying nucleic acid structure (Banerjee, Kitchen, Gunnlaugsson, & Kelly, 2013).

Synthesis of Key Intermediates

Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for the preparation of antibiotics. This study highlights the importance of 3-Amino-4,4-dimethylpyrrolidin-2-one in synthesizing medically significant compounds (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Supramolecular Interactions in Salt Structures

Haddad et al. (2006) investigated compounds related to 3-Amino-4,4-dimethylpyrrolidin-2-one, focusing on their non-classical supramolecular interactions in the structures of tetrahalocuprate salts. This research provides insights into the molecular and structural characteristics of these compounds (Haddad, AlDamen, & Willett, 2006).

Metal Complexes and Biological Studies

Masoud et al. (2020) studied the chelating behavior of a similar ligand, 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, and its metal complexes. This research has implications for understanding the interactions of these compounds with various metal ions and their potential applications in biological studies (Masoud, Abouel‐Enein, Ali, & Abd Elhamed, 2020).

Conformational Studies and Hydrogen Bonding

Rajam et al. (2017) conducted research on pyrimidinium derivatives, including 4-amino-5-chloro-2,6-dimethylpyrimidinium. Their work focused on the conformational preferences and hydrogen bonding of these compounds, which are essential for understanding their molecular interactions and potential applications in various fields (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Supramolecular Structures in Pyrimidine Derivatives

Cheng et al. (2011) explored the supramolecular structures of pyrimidine derivatives, focusing on their hydrogen bonding patterns. This study contributes to understanding the molecular architecture and potential applications of compounds related to 3-Amino-4,4-dimethylpyrrolidin-2-one (Cheng, Chen, Liu, Wu, & Guo, 2011).

Safety And Hazards

The safety data sheet for a related compound, 4,4-dimethylpyrrolidin-2-one, indicates that it is classified as a flammable liquid (Category 3), H226. It has acute toxicity when swallowed (Category 4), H302, inhaled (Category 3), H331, or in contact with skin (Category 3), H311. It also causes severe skin burns and eye damage (Category 1), H314 .

properties

IUPAC Name

3-amino-4,4-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)3-8-5(9)4(6)7/h4H,3,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVAQEBLCVPBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,4-dimethylpyrrolidin-2-one

CAS RN

1248826-55-2
Record name 3-amino-4,4-dimethylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
3
Citations
P Camps, D Muñoz-Torrero, J Rull, JA Mayoral… - Tetrahedron …, 2010 - Elsevier
Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books …
Number of citations: 5 www.sciencedirect.com
KL Obydennov, LA Khamidullina… - Journal of agricultural …, 2018 - ACS Publications
Synthesis, isomerism, and fungicidal activity against potato diseases of new (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate derivatives with 1,3-…
Number of citations: 28 pubs.acs.org
WNH HZN
Number of citations: 0

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